2,6-Dimethoxynaphthalene
Overview
Description
2,6-Dimethoxynaphthalene is a chemical compound with the molecular formula C12H12O2 . It has an average mass of 188.223 Da and a monoisotopic mass of 188.083725 Da .
Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Dimethoxynaphthalene are not detailed in the retrieved sources, it’s known that this compound can undergo various chemical reactions .Physical And Chemical Properties Analysis
2,6-Dimethoxynaphthalene has a density of 1.1±0.1 g/cm3, a boiling point of 311.2±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.0±3.0 kJ/mol and a flash point of 130.3±19.9 °C . The compound has a molar refractivity of 57.5±0.3 cm3 .Scientific Research Applications
Synthesis and Purity
2,6-Dimethoxynaphthalene is synthesized using 2,6-dihydroxynaphthalene, dimethyl sulfate, and sodium hydroxide, achieving over 85% yield and high purity. This synthesis method is efficient for producing white crystal with a melting point of 155-156℃ (Dong-sheng, 2004).
Charge-Transfer Matrixes
It is used as a matrix in matrix-assisted laser desorption/ionization to investigate the structure of polymetallic porphyrins. This application is especially useful for analyzing labile species such as zinc porphyrinate complexes (Aiello et al., 2004).
Sulfonation Mechanism
The role of 2,6-Dimethoxynaphthalene in sulfonation reactions is explored, highlighting its intermediates like monoprotonated oxonium cations and quinonoid dications. This study provides insights into the sulfonation mechanism, particularly for 2,3-dimethoxynaphthalene (Cisak, Kusztal, & Brzezińska, 2001).
Solvent Effects on Charge-Transfer Spectra
2,6-Dimethoxynaphthalene's charge-transfer transition energies with various anhydrides were measured in different aprotic solvents, helping understand solvent effects on charge-transfer spectra in organic chemistry (Dupire, Mulindabyuma, Nagy, & Nagy, 1975).
Antibacterial Activity
5,6-Dimethoxynaphthalene-2-carboxylic acid, synthesized through a multi-step process involving 2,6-Dimethoxynaphthalene, showed in vitro antibacterial activity against pathogenic bacteria, indicating potential applications in antibacterial research (Göksu & Uğuz, 2005).
Charge Transfer Complexes
The study of electron-rich 2,7-dimethoxynaphthalene dichalcogenides formed charge transfer complexes with tetracyanoquinodimethane, revealing absorption features spanning a wide range and low HOMO–LUMO energy gaps (Press, Back, & Sutherland, 2012).
Biosynthesis
The synthesis of 1-Hydroxy-3-methyl-6,8-dimethoxynaphthalene (related to 2,6-Dimethoxynaphthalene) established the formula for eleutherinol, aiding in the understanding of biogenetic processes (Birch & Donovan, 1953).
Safety And Hazards
Safety data sheets recommend avoiding dust formation and breathing in mist, gas, or vapours when handling 2,6-Dimethoxynaphthalene . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .
properties
IUPAC Name |
2,6-dimethoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-11-5-3-10-8-12(14-2)6-4-9(10)7-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKDVDYNDXGFPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203340 | |
Record name | 2,6-Dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxynaphthalene | |
CAS RN |
5486-55-5 | |
Record name | 2,6-Dimethoxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5486-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethoxynaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethoxynaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethoxynaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.379 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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